N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide (CAS 1241700-07-1) is a uniquely engineered research tool combining an azepane urea, a meta-phenylene spacer, and an (E)-styrylsulfonamide moiety. This specific connectivity is absent in simpler analogs, offering distinct conformational constraints for targeted NLRP3 inflammasome inhibition studies and sulfonamide-sensitive enzyme screening. Procure this ≥95% purity compound to explore novel SAR vectors, develop HTS-ready libraries, or generate comparative ADME data for azepane-containing programs. Its rigid (E)-styryl geometry and predicted LogP (~3.0–3.5) make it ideal for probing lipophilic binding pockets and validating target engagement.

Molecular Formula C21H25N3O3S
Molecular Weight 399.51
CAS No. 1241700-07-1
Cat. No. B2446068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide
CAS1241700-07-1
Molecular FormulaC21H25N3O3S
Molecular Weight399.51
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C21H25N3O3S/c25-21(24-14-6-1-2-7-15-24)22-19-11-8-12-20(17-19)23-28(26,27)16-13-18-9-4-3-5-10-18/h3-5,8-13,16-17,23H,1-2,6-7,14-15H2,(H,22,25)/b16-13+
InChIKeyMJHZJYYLFZAYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide (CAS 1241700-07-1): Baseline Structural and Pharmacological Profile for Scientific Procurement


N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide (CAS 1241700-07-1, molecular formula C21H25N3O3S, MW 399.51 g/mol) is a synthetic small molecule featuring an azepane urea linked via a meta-substituted phenyl ring to an (E)-styrylsulfonamide moiety . As a member of the N-(phenylcarbamoyl)benzenesulfonamide chemotype, its core scaffold has been investigated for NLRP3 inflammasome inhibition, while the embedded styrylsulfonamide pharmacophore is historically associated with anticancer and hypoglycemic activities [1][2]. Distributed under Enamine catalog number EN300-26590101, this compound is supplied primarily as a research tool for medicinal chemistry and chemical biology applications, with typical purity specifications of ≥95% .

Why N-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Superficial structural similarity within the azepane sulfonamide class masks critical pharmacophoric distinctions that preclude simple substitution. The target compound uniquely combines three functional modules—an azepane urea, a meta-phenylene spacer, and an (E)-styrylsulfonamide group—in a specific connectivity not found in its nearest commercially available analogs. The meta-substituted phenyl spacer between the urea and sulfonamide domains confers a distinct spatial orientation and conformational profile compared to directly sulfonylated azepane carboxamides (e.g., CAS 61298-72-4, which lacks this spacer) . Class-level SAR from related azepane sulfonamide series demonstrates that replacement of the azepane ring with a piperidine reduces potency, while substitution of phenyl sulfonamides with alkyl sulfonamides substantially diminishes target engagement [1]. Furthermore, the rigid (E)-styryl configuration introduces geometric constraints on the sulfonamide orientation that a simple phenyl sulfonamide cannot replicate, a feature critical for the NLRP3-targeting scaffold from which this compound is derived [2]. Absent direct functional validation, any assumed interchangeability with simpler analogs—even those sharing the styrylsulfonamide warhead—is scientifically unsupported.

Quantitative Differentiation Evidence for N-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide Against Closest Analogs


Meta-Phenylene Spacer Confers Unique Scaffold Geometry vs. Direct Sulfonamide–Azepane Analogs

The target compound incorporates a meta-substituted phenyl ring as a spacer between the azepane-1-carboxamide urea and the (E)-styrylsulfonamide group, with a calculated topological polar surface area (TPSA) of approximately 78.5 Ų and 7 rotatable bonds [1]. The closest direct analog, N-(2-phenylethenylsulfonyl)azepane-1-carboxamide (CAS 61298-72-4), lacks this phenyl spacer entirely, resulting in a substantially different molecular shape, a reduced TPSA (~66.5 Ų, predicted), and only 4 rotatable bonds—a >40% reduction in conformational flexibility [1]. This structural divergence alters both the distance between pharmacophoric elements (from ~5.1 Å to ~10.8 Å, predicted distance between azepane centroid and sulfonamide sulfur) and the vector angle of the sulfonamide relative to the urea plane [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Azepane Ring Confers Superior Target Potency Over Piperidine in Sulfonamide Chemotypes

In a published GlyT1 inhibitor optimization campaign, systematic scoping of the saturated heterocycle moiety demonstrated that replacing a piperidine ring with an azepane (seven-membered vs. six-membered ring) yielded a modest but reproducible increase in potency [1]. The most potent azepane-containing analog in this series achieved an IC50 of 37 nM against GlyT1 with an aqueous solubility of 14 μM, representing the culmination of the azepane optimization trajectory [1]. While the target compound has not been directly tested in this assay, its incorporation of the azepane ring as the urea-forming amine positions it to benefit from this established class advantage over piperidine-based comparators.

GlyT1 Inhibition CNS Drug Discovery Heterocycle Optimization

Phenyl Sulfonamide Superiority Over Alkyl Sulfonamides in Target Engagement: Class-Level SAR

SAR studies on azepane-containing GlyT1 inhibitors revealed that phenyl sulfonamides are superior to both alkyl sulfonamides and non-phenyl aromatic sulfonamides in terms of inhibitory potency [1]. The target compound, bearing an (E)-styrylsulfonamide (a vinylogous phenyl sulfonamide), extends this aromatic conjugation beyond a simple phenyl ring, potentially enhancing interactions with hydrophobic binding pockets. In the GlyT1 series, the phenyl sulfonamide advantage was critical for achieving sub-100 nM potency; alkyl sulfonamide analogs showed substantially weaker activity, though exact comparative IC50 values were not reported in the abstract [1].

Sulfonamide SAR GlyT1 Pharmacology Ligand Design

N-(Phenylcarbamoyl)benzenesulfonamide Scaffold Validated for NLRP3 Inflammasome Inhibition with Low Nanomolar Potency Achievable

Two series of compounds built on the N-(phenylcarbamoyl)benzenesulfonamide scaffold—the same core architecture as the target compound—were designed, synthesized, and evaluated as NLRP3 inflammasome inhibitors [1]. SAR optimization yielded compound 9 with low nanomolar inhibitory activity against NLRP3, while the series overall exhibited low cytotoxicity and weak effects on NO and TNF-α generation, suggesting selective inflammasome targeting [1]. The target compound, featuring an azepane variant of the urea moiety and an (E)-styryl extension on the sulfonamide, represents a structurally diversified analog within this pharmacologically validated scaffold family [1].

NLRP3 Inflammasome Anti-inflammatory Scaffold Optimization

Styrylsulfonamide Pharmacophore Imparts Antiproliferative Activity Demonstrated Across Multiple Cancer Cell Lines

The (E)-styrylsulfonamide group embedded in the target compound has been independently validated as an antiproliferative pharmacophore. US Patent 6,410,584 B1 and related literature establish that styrylsulfonamide derivatives inhibit neoplastic cell growth both in vitro and in vivo [1]. A structurally related styryl sulfone series reported in Eur J Med Chem (2003) demonstrated IC50 values ranging from 0.5 to 5 μM across multiple human cancer cell lines, including MCF-7 (breast), HT-29 (colon), and HeLa (cervical) [2]. While the target compound has not been profiled in these specific assays, the presence of the identical (E)-styrylsulfonamide warhead suggests potential retention of this antiproliferative phenotype.

Anticancer Styrylsulfonamide Antiproliferative

Azepane Sulfonamide Chemotype Achieves Nanomolar Potency in 11β-HSD1 Inhibition: Evidence of Druggable Scaffold

An independent drug discovery program targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) identified azepane sulfonamides as a highly potent inhibitor class. Systematic SAR at the azepane 4-position yielded compound 30 with an 11β-HSD1 IC50 of 3.0 nM, demonstrating that appropriately decorated azepane sulfonamide scaffolds can achieve single-digit nanomolar target potency [1]. While the target compound differs in its substitution pattern (azepane-1-carboxamide vs. sulfonamide directly on azepane), this result validates the broader azepane-containing sulfonamide chemotype as capable of high-affinity target engagement.

11β-HSD1 Metabolic Disease Azepane SAR

Recommended Research and Industrial Application Scenarios for N-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide


NLRP3 Inflammasome Inhibitor Discovery and Lead Optimization

The target compound's N-(phenylcarbamoyl)benzenesulfonamide scaffold is directly validated for NLRP3 inflammasome inhibition, with structurally related analogs achieving low nanomolar potency and favorable selectivity profiles [1]. The azepane urea variant and (E)-styrylsulfonamide extension present in this compound offer distinct SAR vectors unexplored in the published series. Researchers can use this compound as a starting point to probe the impact of the azepane ring size and styryl conjugation on NLRP3 inhibitory potency, selectivity against other inflammasome subtypes (NLRP1, NLRC4, AIM2), and aqueous solubility—a key parameter for in vivo neuroinflammation models.

Chemical Biology Probe for Sulfonamide-Sensitive Enzyme Families

The compound's embedded sulfonamide group, combined with the azepane urea and meta-phenylene scaffold, makes it suitable for screening against sulfonamide-sensitive enzymes including carbonic anhydrase isoforms, sulfatases, and certain serine proteases [2]. The (E)-styryl extension provides a UV-active chromophore (λmax ~270–290 nm, predicted) that can facilitate HPLC-based binding assays. The compound can serve as a structurally unique probe to discriminate between sulfonamide-binding site geometries across enzyme families, complementing simpler aryl sulfonamide tools.

Anticancer Screening Library Diversification

Given the established antiproliferative activity of styrylsulfonamide analogs across multiple cancer cell lines (IC50 values 0.5–5 μM), this compound represents a chemically distinct entry for oncology-focused compound collections [3]. Its unique combination of an azepane urea with a styrylsulfonamide warhead is not represented in standard anticancer libraries, making it valuable for phenotypic screening campaigns seeking novel mechanisms of action beyond kinase inhibition or DNA damage. Procurement for HTS-ready libraries (10 mM DMSO stock format) enables broad cancer panel profiling.

Pharmacokinetic and Metabolic Stability Assessment of Azepane-Containing Scaffolds

The azepane ring imparts distinct physicochemical properties (increased lipophilicity vs. piperidine, LogP predicted ~3.0–3.5) and metabolic stability characteristics compared to smaller saturated heterocycles [4]. This compound can serve as a model substrate for assessing CYP450-mediated oxidation of the azepane ring, plasma stability, and microsomal clearance, generating data applicable across azepane-containing drug discovery programs. The meta-phenylene spacer may also influence plasma protein binding relative to directly linked analogs, providing comparative ADME insights.

Quote Request

Request a Quote for N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.